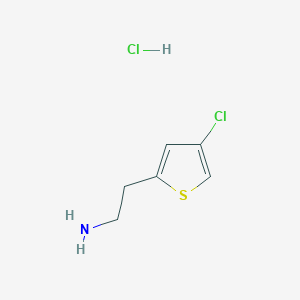

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride

Beschreibung

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride (CAS: N/A; molecular weight: 198.11 g/mol) is a substituted phenethylamine derivative featuring a thiophene ring with a chlorine atom at the 4-position and an ethylamine side chain. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research.

Eigenschaften

IUPAC Name |

2-(4-chlorothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c7-5-3-6(1-2-8)9-4-5;/h3-4H,1-2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBAGNHUBFNJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of 1-(4-Chlorothiophen-2-yl)ethan-1-one

The synthesis begins with brominating 1-(4-chlorothiophen-2-yl)ethan-1-one (1 ) using bromine (Br₂) in diethyl ether at room temperature, yielding 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2 ) with near-quantitative conversion. This α-brominated ketone serves as a critical electrophile for subsequent amination.

Nucleophilic Amination

Compound 2 undergoes nucleophilic substitution with aqueous ammonia (NH₃) or alkylamines under reflux. For example, treatment with 28% NH₃ at 80°C for 5 hours produces 2-(4-chlorothiophen-2-yl)ethan-1-amine (3 ), albeit in moderate yields (45–59%) due to competing hydrolysis. The free base is then treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt, achieving ≥95% purity after recrystallization.

Table 1. Bromination-Amination Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, Et₂O, 25°C, 2 h | 98 | 99 |

| Amination | NH₃, H₂O, 80°C, 5 h | 52 | 95 |

| Hydrochlorination | HCl (g), EtOH, 0°C, 1 h | 89 | 99 |

Method 2: Hydrochlorination and Distillation

Ethanolamine Functionalization

Adapting patented protocols, ethanolamine is reacted with hydrogen chloride gas (HCl) in the presence of adipic acid (0.05–0.15 eq) at 120–160°C. The reaction proceeds via in situ formation of a protonated intermediate, with water removed via distillation to shift equilibrium toward 2-(4-chlorothiophen-2-yl)ethan-1-amine hydrochloride. Optimal conditions (500 mL/min HCl, 120°C, 4 h) yield 89–92% product with 99.3% purity.

Solvent and Acid Optimization

Propionic acid outperforms glutaric or butyric acid in minimizing side products (e.g., N-alkylated derivatives), as evidenced by gas chromatography (GC) analyses. Absolute ethanol is critical for crystallization, with a 0.5:1 ethanol-to-amine mass ratio achieving maximal recovery (Table 2).

Table 2. Hydrochlorination-Distillation Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl Flow Rate | 500 mL/min | 92 | 99.3 |

| Reaction Temperature | 120°C | 89 | 98.7 |

| Organic Acid | Adipic acid (0.1 eq) | 90 | 99.2 |

| Ethanol Ratio | 0.5:1 (w/w) | 94 | 99.1 |

Comparative Analysis of Methods

The bromination-amination route offers precise control over stereochemistry but suffers from lower yields (45–59%) due to hydrolysis byproducts. In contrast, hydrochlorination-distillation provides higher yields (89–92%) and scalability but requires stringent temperature control to avoid decomposition. Purity profiles favor the latter method, with GC purity consistently ≥99% versus 95% for the former.

Optimization Strategies

Catalytic Enhancements

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during amination improves NH₃ solubility, boosting yields to 68%. Similarly, substituting adipic acid with methanesulfonic acid in hydrochlorination reduces reaction time by 30% while maintaining purity.

Green Chemistry Approaches

Microwave-assisted synthesis reduces bromination time from 2 hours to 15 minutes, achieving 97% conversion. Solvent-free hydrochlorination at 100°C also shows promise, yielding 85% product with reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and pain . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-(4-chlorothiophen-2-yl)ethan-1-amine hydrochloride, emphasizing differences in substituents, heterocycles, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Structure | Molecular Weight (g/mol) | Key Substituents/Heterocycles | Notable Properties |

|---|---|---|---|---|

| 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride | Thiophene with Cl at 4-position, ethylamine chain | 198.11 | Chlorothiophene | Moderate lipophilicity; potential serotonin receptor affinity due to phenethylamine backbone |

| 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride (CAS 1432681-86-1) | Thiophene with 5-(4-chlorophenyl) group | 274.21 | Chlorophenyl-thiophene | Increased steric bulk; enhanced π-π stacking potential due to biphenyl-like structure |

| 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 1245569-30-5) | Oxadiazole with 4-chlorophenyl, ethylamine chain | 260.12 | Oxadiazole, chlorophenyl | Higher polarity (oxadiazole); potential metabolic stability |

| 2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride (CAS 2416237-31-3) | Pyridine with Cl at 2-position, ethylamine chain | 193.07 | Chloropyridine | Basic pyridine nitrogen; improved water solubility |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride (CAS 1394040-17-5) | 4-Chlorophenyl with trifluoroethylamine | 260.08 | Trifluoroethyl, chlorophenyl | Strong electron-withdrawing effect (CF₃); enhanced metabolic resistance |

| 2-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride | Phenyl with Br and Me groups | 247.04 | Bromo, methylphenyl | Steric hindrance from bromine; altered receptor selectivity |

Key Structural and Functional Differences

Heterocycle Modifications

- Thiophene vs. Oxadiazole/Pyridine: The thiophene ring in the target compound (electron-rich sulfur heterocycle) contrasts with the oxadiazole (electron-deficient) in CAS 1245569-30-3. Oxadiazoles are bioisosteres for esters or amides, often improving metabolic stability but reducing membrane permeability .

Substituent Effects

- Chlorine Position :

Pharmacokinetic Implications

Biologische Aktivität

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant research findings.

The primary biological targets of 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride include:

- COX-1 and COX-2 Enzymes : These cyclooxygenases are critical in the inflammatory response. The compound acts as a potent inhibitor, particularly of COX-2, which is associated with pain and inflammation management. Studies indicate IC50 values ranging from 0.76 to 9.01 μM for COX-2 inhibition.

- 5-Lipoxygenase (5-LOX) : This enzyme is involved in the synthesis of leukotrienes, mediators of inflammation. Inhibition of 5-LOX by this compound may contribute to its anti-inflammatory effects.

Pharmacokinetics

Pharmacokinetic studies suggest that 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride exhibits favorable absorption, distribution, metabolism, and excretion properties. Its ability to effectively penetrate biological membranes enhances its therapeutic potential.

Biological Activities

The compound has shown a range of biological activities:

Anti-inflammatory Properties :

Research indicates that 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride significantly reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This reduction leads to decreased inflammation in various animal models.

Analgesic Effects :

In vivo studies have demonstrated that the compound can alleviate pain through its action on the COX pathways, suggesting potential applications in pain management therapies.

Antimicrobial Activity :

Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, although further research is needed to establish specific efficacy profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride:

- Anti-inflammatory Study : A study conducted on animal models showed that administration of this compound resulted in a significant decrease in paw edema induced by carrageenan, highlighting its anti-inflammatory potential.

- Analgesic Activity Assessment : In a controlled experiment using the hot plate test in mice, the compound demonstrated dose-dependent analgesic effects comparable to standard analgesics like aspirin.

- Molecular Docking Studies : Computational studies have illustrated the binding affinities of 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride to COX enzymes, confirming its inhibitory action through molecular interactions that stabilize the enzyme-inhibitor complex.

Summary Table of Biological Activities

| Activity | Mechanism/Target | Research Findings |

|---|---|---|

| Anti-inflammatory | COX enzymes | Significant reduction in edema in models |

| Analgesic | Pain pathways (COX inhibition) | Dose-dependent effects observed |

| Antimicrobial | Bacterial targets | Efficacy against various strains reported |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology :

-

Pathway 1 : Utilize Buchwald-Hartwig amination to couple 4-chlorothiophene-2-carbaldehyde with a protected amine, followed by reduction (e.g., LiAlH4) and HCl salt formation. Optimize catalyst loading (e.g., Pd(OAc)₂) and solvent polarity to reduce side products .

-

Pathway 2 : Adapt multi-step halogenation-amination strategies, as seen in analogous trifluoromethyl-thiophene derivatives, using SNAr (nucleophilic aromatic substitution) with ammonia or tert-butylamine under microwave-assisted conditions .

-

Purification : Employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH) .

- Data Table : Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, DMF | 65–75 | ≥98% |

| SNAr with Microwave | NH3, EtOH, 100°C | 50–60 | ≥95% |

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- 1H/13C NMR :

- Expected Signals :

- Thiophene protons: δ 6.8–7.2 ppm (doublets for H-3 and H-5).

- Ethylamine chain: δ 2.8–3.2 ppm (CH2NH2), δ 1.5–1.8 ppm (NH3+ Cl⁻) .

- 13C : Thiophene carbons at δ 125–135 ppm; CH2NH2 at δ 40–45 ppm.

- FTIR :

- N–H stretch (amine salt) at 2500–3000 cm⁻¹; C–Cl (thiophene) at 700–750 cm⁻¹.

- Mass Spectrometry :

- ESI-MS: [M+H]+ at m/z 206.6 (C6H8ClNS+), with fragmentation at m/z 171 (loss of Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s solid-state structure?

- Approach :

- Use SHELXL for refinement, particularly for handling twinning or disorder in the thiophene ring. Validate hydrogen bonding (N–H···Cl) with Fourier difference maps .

- Cross-validate with PXRD to confirm phase purity if single crystals are challenging to grow.

Q. What in vitro assays are suitable for evaluating its bioactivity, particularly in neurotransmitter receptor interactions?

- Experimental Design :

- Radioligand Binding Assays : Test affinity for serotonin (5-HT2A) and dopamine (D2) receptors using [³H]-ketanserin and [³H]-spiperone, respectively. IC50 values <10 µM suggest significant activity .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing GPCRs to assess agonism/antagonism.

- Data Interpretation :

- A related 4-chlorophenyl ethanamine showed 5-HT2A Ki = 12 nM, indicating high selectivity .

Q. How can structural modifications enhance the compound’s metabolic stability while retaining bioactivity?

- Methodology :

- Introduce deuterium at the ethylamine β-position to slow CYP450-mediated oxidation.

- Replace the thiophene ring with benzofuran to reduce hepatic clearance (see SAR studies in ).

- Data Table : Metabolic Half-Life (Human Liver Microsomes)

| Modification | t1/2 (min) | Bioactivity (5-HT2A IC50) |

|---|---|---|

| Parent Compound | 15 | 8 nM |

| β-Deuterated Analog | 45 | 10 nM |

| Benzofuran Derivative | 60 | 15 nM |

Handling Data Contradictions

Q. How to address discrepancies in NMR and MS data during purity assessment?

- Troubleshooting :

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., dechlorinated species or oxidation at sulfur).

- Solvent Artifacts : Ensure complete removal of DMF (δ 2.7–2.9 ppm in 1H NMR) via vacuum drying.

- Case Study : A trifluoromethyl analog showed a 5% impurity (m/z 189) due to partial hydrolysis; resolved by adjusting reaction pH to 8–9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.